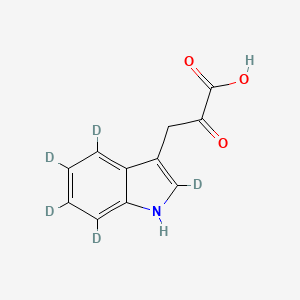
Indole-3-pyruvic Acid-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole-3-pyruvic Acid-d5 is a deuterated form of Indole-3-pyruvic Acid, a keto analogue of tryptophan. This compound is often used in scientific research due to its unique properties, including its role as an orally active aryl hydrocarbon receptor agonist and its antioxidant characteristics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of deuterium-labeled indoles, including Indole-3-pyruvic Acid-d5, can be achieved through acid-catalyzed hydrogen-deuterium exchange. For instance, 3-substituted indoles can be efficiently deuterated by treating them with 20 wt % deuterium sulfate in deuterated methanol at temperatures between 60°C and 90°C. For 3-unsubstituted indoles, a deuterium incorporation reaction can be accomplished by treating them with deuterated acetic acid at 150°C .
Industrial Production Methods
The large-scale and low-cost synthesis of deuterated auxins, such as this compound, can be achieved by preparing a 20 wt % deuterium sulfate/deuterated methanol/deuterium oxide solution. This method is practical and facilitates the production of deuterated compounds on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
Indole-3-pyruvic Acid-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions include indole-3-acetic acid, indole-3-lactic acid, and tryptophol .
Wissenschaftliche Forschungsanwendungen
Indole-3-pyruvic Acid-d5 has a wide range of applications in scientific research:
Wirkmechanismus
Indole-3-pyruvic Acid-d5 exerts its effects primarily through its role as an aryl hydrocarbon receptor agonist. This receptor is involved in various biological processes, including the regulation of gene expression and the modulation of immune responses. The compound’s antioxidant properties also contribute to its effects by neutralizing free radicals and reducing oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic Acid-d5: Another deuterated auxin used in similar research applications.
Indole-3-butyric Acid-d5: A deuterated compound with applications in plant growth regulation.
Uniqueness
Indole-3-pyruvic Acid-d5 is unique due to its specific role in the biosynthesis of auxin and its potent antioxidant properties. Unlike other similar compounds, it is particularly effective in studies related to inflammation and anxiety .
Eigenschaften
Molekularformel |
C11H9NO3 |
|---|---|
Molekulargewicht |
208.22 g/mol |
IUPAC-Name |
2-oxo-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H9NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2,(H,14,15)/i1D,2D,3D,4D,6D |
InChI-Schlüssel |
RSTKLPZEZYGQPY-SNOLXCFTSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])CC(=O)C(=O)O)[2H])[2H] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




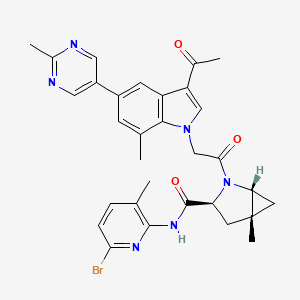
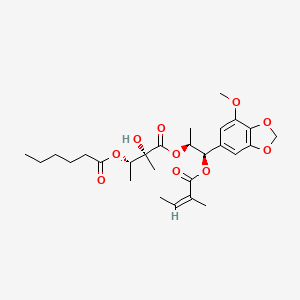

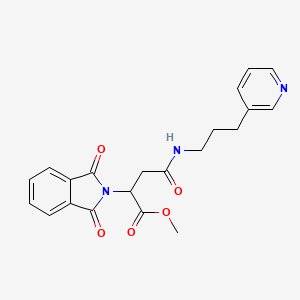

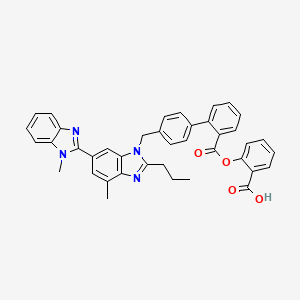
![(10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-(hydroxymethyl)-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B12374288.png)
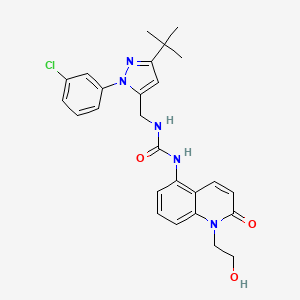
![3-(Benzo[d]thiazol-2-yl)-7-mercapto-2H-chromen-2-one](/img/structure/B12374291.png)
![Benzyl 2-[1-(2-pyridinyl)ethylidene]hydrazinecarbodithioate](/img/structure/B12374298.png)
![[(4S)-4-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol](/img/structure/B12374305.png)

